Tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate: is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl ester group and a pyrrolidine ring with two methyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate typically involves the reaction of 4,4-dimethylpyrrolidine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be effective for the direct introduction of tert-butoxycarbonyl groups into various organic compounds .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Ester derivatives or amides.
Scientific Research Applications
Chemistry: Tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate is used as a building block in organic synthesis.
Biology: In biological research, this compound is used as a probe for studying enzyme mechanisms and protein-ligand interactions. Its tert-butyl group provides a stable and inert moiety that can be easily detected using spectroscopic methods .
Medicine: Its stability and reactivity make it a suitable candidate for targeted drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity to these targets by providing steric bulk and hydrophobic interactions. Additionally, the pyrrolidine ring can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
- Tert-butyl (2S)-4-methylpyrrolidine-2-carboxylate
- Tert-butyl (2S)-4-ethylpyrrolidine-2-carboxylate
- Tert-butyl (2S)-4-isopropylpyrrolidine-2-carboxylate
Uniqueness: Tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate is unique due to the presence of two methyl groups at the 4-position of the pyrrolidine ring. This structural feature imparts increased steric hindrance and hydrophobicity, which can influence the compound’s reactivity and binding properties. Compared to similar compounds with single substituents at the 4-position, this compound exhibits distinct chemical and biological behaviors .
Properties
IUPAC Name |
tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-6-11(4,5)7-12-8/h8,12H,6-7H2,1-5H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVZKVCIJLJTDJ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](NC1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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